N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N8/c1-19(11-4-5-14-8-15-11)10-6-20(7-10)13-3-2-12-17-16-9-21(12)18-13/h2-5,8-10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEMBJZKEXRDMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=NC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Triazole compounds, which this compound is a part of, are known to interact with a variety of enzymes and receptors.
Mode of Action
Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, showing versatile biological activities.
Biochemical Pathways
It’s known that triazole compounds can affect a wide range of biological activities, suggesting they may interact with multiple biochemical pathways.
Result of Action
Given the broad biological activities of triazole compounds, it can be inferred that this compound may have diverse molecular and cellular effects.
Biological Activity
N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 348.4 g/mol. The structure features multiple heterocyclic rings which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.4 g/mol |
| CAS Number | 2200357-18-0 |
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, showing promising results in inhibiting the growth of bacteria and fungi.
For instance, a study evaluated the compound against Mycobacterium tuberculosis, revealing effective inhibitory concentrations (IC50) in the low micromolar range. Such results indicate its potential as a lead compound in developing new anti-tubercular agents .
Anticancer Activity
The compound's structural characteristics suggest potential anticancer activity. Research has shown that derivatives of triazolo-pyridazine compounds can exhibit cytotoxic effects on various cancer cell lines. In vitro studies have demonstrated that certain derivatives possess significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
Case Study: Antiproliferative Effects
A specific derivative was tested against multiple cancer cell lines with results indicating an IC50 value of approximately 5 μM for MCF-7 cells, suggesting strong cytotoxicity and potential for further development .
Safety and Toxicity
Safety assessments are crucial for evaluating the therapeutic potential of any new compound. Initial cytotoxicity tests on human embryonic kidney (HEK-293) cells indicated that the compound exhibits low toxicity at effective concentrations . This is a favorable characteristic for drug development.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. The presence of specific functional groups and ring structures appears to enhance its interaction with biological targets.
| Structural Feature | Biological Activity |
|---|---|
| Triazole ring | Enhances antimicrobial properties |
| Pyrimidine moiety | Contributes to anticancer activity |
| Azetidine linkage | Potentially increases bioavailability |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features
The compound’s structure can be compared to derivatives with similar azetidine-triazolopyridazine backbones but varying substituents (Table 1).
Table 1: Structural Comparison of Triazolopyridazine Derivatives
*Calculated molecular weight based on formula.
Key Observations:
- Substituent Impact : The target compound’s pyrimidin-4-amine group distinguishes it from analogs like Lin28-1632, which has a phenylacetamide chain. This difference likely alters solubility and target specificity .
- Conformational Rigidity : The azetidine ring in the target compound and analogs (e.g., ) enhances binding precision compared to larger, flexible rings (e.g., piperazine in ).
- Biological Relevance : Lin28-1632, a functional analog, inhibits Lin28/let-7 interactions, reducing tumorsphere formation in cancer cells . The target compound’s pyrimidine group may similarly engage nucleic acid-binding domains.
Q & A
Basic: What critical factors should be optimized during the multi-step synthesis of this compound to ensure high yield and purity?
The synthesis requires careful optimization of:
- Temperature control : Exothermic reactions (e.g., cyclization) may require gradual heating to avoid side products .
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution rates in azetidine ring formation .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in triazolo-pyridazine intermediate synthesis .
- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) resolves structurally similar impurities .
Basic: Which functional groups in the compound’s structure are most reactive, and how do they influence derivatization?
Key reactive moieties include:
- Azetidine tertiary amine : Susceptible to alkylation or acylation, enabling modifications to enhance solubility or target affinity .
- Triazolo-pyridazine core : Participates in electrophilic substitution (e.g., nitration) for introducing bioisosteric groups .
- Pyrimidine ring : The N-methyl group can be replaced with bulkier substituents to modulate steric effects in kinase binding pockets .
Advanced: How can structure-activity relationship (SAR) studies guide optimization of this compound’s kinase inhibition profile?
Methodological approaches include:
- Systematic substituent variation : Replace the azetidine N-methyl group with cyclopropyl or fluorinated analogs to assess potency shifts against kinases like EGFR or CDK2 .
- Bioisosteric replacements : Substitute the triazolo-pyridazine with imidazo-pyridines to evaluate selectivity changes .
- Crystallographic docking : Map hydrogen bonding interactions between the pyrimidine ring and kinase ATP-binding sites to prioritize modifications .
Advanced: What mechanistic insights exist regarding its inhibition of protein kinases, and how can conflicting bioactivity data be resolved?
- Kinase selectivity : Contradictions in IC₅₀ values (e.g., EGFR vs. VEGFR2) may arise from assay conditions (ATP concentration, pH) . Validate using in-cell kinase assays with FRET-based reporters.
- Allosteric vs. competitive inhibition : Conduct kinetic studies (e.g., Lineweaver-Burk plots) to differentiate binding modes .
- Metabolite interference : Check for off-target effects of degradation products using HPLC-coupled mass spectrometry .
Advanced: How can researchers address discrepancies in reported biological activity across different cell lines or models?
- Cell line profiling : Compare genetic backgrounds (e.g., PTEN status in cancer lines) using CRISPR-edited isogenic pairs .
- Microenvironment factors : Replicate 3D spheroid models to assess hypoxia-driven resistance mechanisms absent in monolayer assays .
- Metabolic stability : Correlate half-life in hepatocyte microsomes with activity loss in in vivo models .
Methodological: Which analytical techniques are most reliable for characterizing intermediates and the final compound?
- NMR spectroscopy : 2D NOESY confirms azetidine ring conformation and stereochemistry .
- HRMS : Resolve isotopic patterns to verify molecular formula, especially after introducing halogens or sulfur .
- X-ray crystallography : Resolve ambiguous regiochemistry in triazolo-pyridazine derivatives .
Advanced: What pharmacokinetic (PK) challenges are anticipated, and how can they be mitigated during preclinical development?
- Low oral bioavailability : Improve solubility via salt formation (e.g., HCl) or nanoformulation .
- CYP450 metabolism : Identify major metabolites using liver microsome assays and block degradation pathways with deuterated analogs .
- Blood-brain barrier penetration : Modify logP via fluorination or PEGylation for CNS-targeted applications .
Advanced: How can computational methods accelerate reaction design and condition optimization?
- Quantum mechanics (QM) : Simulate transition states for key steps (e.g., azetidine ring closure) to predict optimal catalysts .
- Machine learning (ML) : Train models on reaction databases to recommend solvent/catalyst combinations for novel intermediates .
- Molecular dynamics (MD) : Model protein-compound interactions to prioritize synthetic targets with higher binding affinity .
Advanced: What strategies enable selective oxidative or reductive transformations of the triazolo-pyridazine core?
- Oxidation : Use mCPBA to epoxidize alkenes in side chains without degrading the triazole ring .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) selectively saturate pyridazine rings while preserving azetidine integrity .
- Photoredox catalysis : Introduce aryl groups via radical intermediates under mild conditions .
Advanced: What translational challenges arise when moving from in vitro assays to in vivo models, and how can they be addressed?
- Species-specific metabolism : Compare metabolite profiles in human vs. murine hepatocytes to adjust dosing .
- Toxicity mitigation : Conduct off-target kinase profiling to avoid cardiotoxic or hepatotoxic effects .
- Biomarker validation : Use PET tracers (e.g., ¹⁸F-labeled analogs) to monitor target engagement in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
